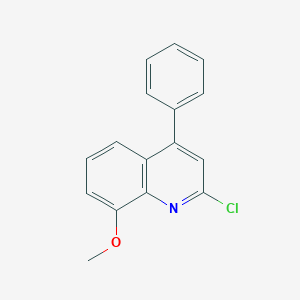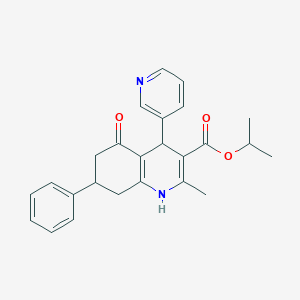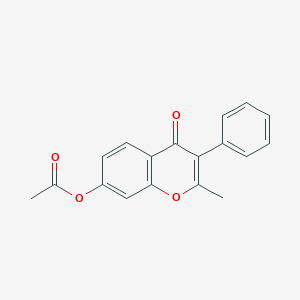
2-chloro-8-methoxy-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-8-methoxy-4-phenylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been found to possess various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-chloro-8-methoxy-4-phenylquinoline is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, it inhibits the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. Moreover, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
2-chloro-8-methoxy-4-phenylquinoline has been shown to have various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by modulating the expression of cell cycle regulators and apoptotic proteins. It also inhibits the formation of biofilms by bacterial and fungal strains, which are known to contribute to the development of drug resistance. Moreover, it reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which are involved in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-chloro-8-methoxy-4-phenylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. It also has a broad spectrum of activity against different bacterial and fungal strains, which makes it a promising candidate for the development of new antibiotics. However, it has some limitations, such as its low solubility in water and its potential toxicity to normal cells at high concentrations. These limitations can be overcome by modifying the chemical structure of the compound to improve its solubility and selectivity.
Future Directions
There are several future directions for the research on 2-chloro-8-methoxy-4-phenylquinoline. One possible direction is to investigate its potential as a lead compound for the development of new antibiotics and anticancer drugs. Another direction is to explore its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Moreover, it would be interesting to study its pharmacokinetics and pharmacodynamics in animal models to assess its efficacy and safety in vivo. Finally, it would be valuable to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-chloro-8-methoxy-4-phenylquinoline is a promising chemical compound that exhibits various biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic applications. However, further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for the development of new drugs.
Synthesis Methods
The synthesis method of 2-chloro-8-methoxy-4-phenylquinoline involves the reaction of 2-chloro-8-methoxyquinoline with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction to yield the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-chloro-8-methoxy-4-phenylquinoline has been extensively studied for its biological activities and potential therapeutic applications. It has been found to exhibit antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It also shows anticancer activity against different cancer cell lines, such as breast, lung, and colon cancer cells. Additionally, it possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-chloro-8-methoxy-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-14-9-5-8-12-13(10-15(17)18-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITUOPOTXJVTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxy-4-phenylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)


![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)